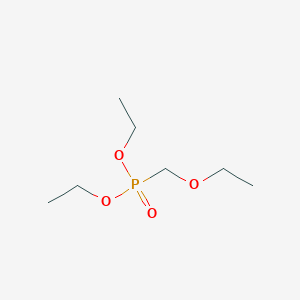

Diethyl (ethoxymethyl)phosphonate

Overview

Description

Diethyl (ethoxymethyl)phosphonate is an organophosphorus compound with the molecular formula C7H17O4P. It is a colorless to almost colorless liquid at room temperature and is known for its applications in various chemical reactions and industrial processes. This compound is often used as a reagent in organic synthesis due to its versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl (ethoxymethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with ethyl chloroformate under basic conditions. The reaction proceeds as follows:

(C2H5O)2P(O)H + ClCOOC2H5 → (C2H5O)2P(O)CH2OCH2CH3 + HCl

Another method involves the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Diethyl (ethoxymethyl)phosphonate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products:

Oxidation: Phosphonic acids.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl (ethoxymethyl)phosphonate is an organophosphorus compound with a variety of applications in scientific research, particularly in organic synthesis and agricultural chemistry. This detailed exploration focuses on its applications, mechanisms, and the significance of its interactions with other chemical entities.

Chemical Properties and Structure

This compound has the chemical formula C₇H₁₇O₄P and is characterized by the presence of ethoxy and ethoxymethyl functional groups. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organophosphorus compounds. It is utilized in the preparation of phosphorylated aldehydes and other derivatives, which are crucial for various synthetic pathways. For example, it can be involved in the synthesis of phosphonates through reactions with aldehydes or ketones, facilitating the formation of complex molecular architectures .

Agricultural Chemistry

In agricultural applications, this compound has potential as a pesticide or herbicide precursor. Its ability to modify biological activity by interacting with specific enzymes makes it a candidate for developing new agrochemicals aimed at pest control.

Antibiotic Research

One notable application of this compound is in antibiotic research, particularly concerning β-lactam antibiotics such as penicillin and cephalosporins. The compound acts as an inhibitor of the methylene group within the β-lactam ring, which is essential for the antibacterial activity of these drugs. By selectively blocking this activity, researchers can study the metabolism and degradation pathways of these antibiotics, providing insights into antibiotic resistance mechanisms.

NMR Spectroscopy

This compound is also utilized in Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis. Its unique phosphorus environment allows for detailed studies of alkyl phosphonate mixtures, aiding in the identification and characterization of various compounds within complex mixtures .

Case Study 1: Antibiotic Resistance Research

Research utilizing this compound has provided critical insights into the mechanisms of antibiotic resistance. By inhibiting β-lactam antibiotics' action, studies have revealed how certain bacterial strains develop resistance through enzymatic degradation pathways.

Case Study 2: Synthesis of Phosphonates

A study demonstrated the efficacy of this compound in synthesizing complex phosphonates via one-pot reactions. This method showcased its utility as a versatile building block in organic synthesis, leading to high yields of desired products under optimized conditions .

Mechanism of Action

The mechanism of action of diethyl (ethoxymethyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable complexes with metal ions, which is useful in catalysis and coordination chemistry. The phosphonate group can also interact with biological molecules, inhibiting enzymes and affecting metabolic pathways.

Comparison with Similar Compounds

Diethyl phosphite: Similar in structure but lacks the ethoxymethyl group.

Dimethyl (ethoxymethyl)phosphonate: Similar but with methyl groups instead of ethyl groups.

Diethyl methylphosphonate: Similar but with a methyl group instead of the ethoxymethyl group.

Uniqueness: Diethyl (ethoxymethyl)phosphonate is unique due to the presence of the ethoxymethyl group, which imparts distinct reactivity and properties. This group allows for specific interactions in chemical and biological systems, making it a valuable compound in various applications.

Biological Activity

Diethyl (ethoxymethyl)phosphonate is a member of the phosphonate family, which has garnered attention for its diverse biological activities. This compound's potential therapeutic applications, particularly in antimicrobial and anticancer domains, are supported by various studies and experimental findings.

Chemical Structure and Properties

This compound is characterized by the presence of ethoxy and phosphonate functional groups. Its chemical formula is , and it possesses a molecular weight of approximately 182.15 g/mol. The compound's structure can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound derivatives against various bacterial strains. For instance, research on related phosphonates has shown promising results against Escherichia coli strains, demonstrating significant selectivity and activity. The minimal inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, suggesting their potential as alternatives to conventional antibiotics, especially in light of rising antibiotic resistance .

Table 1: Antimicrobial Activity of Diethyl Phosphonates

| Compound | Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| Diethyl benzylphosphonate | E. coli K12 | 15 | Effective |

| This compound | E. coli R2-R4 | 20 | Moderate |

| Ethyl (diethoxymethyl)phosphonic acid | Staphylococcus aureus | 25 | Effective |

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects against cancer cell lines. Studies have indicated that certain derivatives exhibit moderate to high cytotoxicity against human lung cancer cells and mouse fibroblast cells, with IC50 values suggesting potential for further development as anticancer agents .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | HL-60 (human leukemia) | 30 | Moderate |

| Diethyl benzylphosphonate | NIH/3T3 (mouse fibroblast) | 25 | High |

The biological activity of this compound is thought to involve several mechanisms:

- DNA Interaction : Research indicates that phosphonates can induce oxidative stress in bacterial cells, leading to DNA damage. This was evidenced by modifications in the topology of bacterial DNA upon treatment with these compounds .

- Enzyme Inhibition : Phosphonates often mimic phosphate groups in biological systems, which allows them to inhibit enzymes that utilize phosphates as substrates. This characteristic is crucial for their antimicrobial and anticancer activities .

Case Studies

- Antimicrobial Study on E. coli : A study evaluated various phosphonate derivatives against pathogenic E. coli strains and found that diethyl benzylphosphonate exhibited superior antibacterial properties compared to traditional antibiotics like ciprofloxacin .

- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of this compound derivatives on HL-60 cells, revealing significant cell death at concentrations that suggest potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for diethyl (ethoxymethyl)phosphonate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting ethoxymethyl halides with diethyl phosphite in the presence of a base (e.g., triethylamine). Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates.

- Temperature : Reactions are often conducted at 0–25°C to minimize side products.

- Catalyst : Bases like triethylamine improve nucleophilicity of the phosphite .

Example Reaction Conditions :

| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Ethoxymethyl chloride | Diethyl phosphite | THF | 0–5 | 75–85 |

| Ethoxymethyl bromide | Diethyl phosphite | DCM | 25 | 70–78 |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- 31P NMR : Primary tool for confirming phosphonate structure. The phosphorus signal typically appears at δ 20–30 ppm for dialkyl phosphonates .

- 1H/13C NMR : Ethoxy groups resonate at δ 1.2–1.4 ppm (triplet, CH3) and δ 3.4–3.6 ppm (quartet, CH2) .

- GC-MS : Used to assess purity and detect volatile impurities. Retention times should match authentic samples (e.g., ~4–6 minutes under standard GC conditions) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Storage : Keep in a cool, dry place away from oxidizers. Refer to SDS guidelines for spill management (e.g., neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between expected and observed analytical data (e.g., NMR or GC-MS results)?

- Methodological Answer :

- Cross-Validation : Combine 31P NMR with IR spectroscopy (e.g., P=O stretch at 1250–1300 cm⁻¹) to confirm functional groups .

- Spiking Experiments : Add authentic samples to GC or HPLC runs to identify overlapping peaks.

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., hydrolysis products like phosphonic acids) .

Q. What methodologies are recommended for identifying reaction byproducts or impurities?

- Methodological Answer :

- Chromatographic Separation : Employ silica gel column chromatography with ethyl acetate/petroleum ether gradients to isolate byproducts .

- Quantitative NMR : Integrate 31P signals to estimate impurity levels (e.g., <3% in high-purity batches) .

- Mass Spectrometry : High-resolution MS can distinguish between isomers (e.g., ethoxymethyl vs. methoxyethyl substitution) .

Q. How can the stability of this compound under experimental conditions be evaluated?

- Methodological Answer : Design accelerated stability studies:

- Thermal Stability : Heat samples to 40–60°C and monitor degradation via HPLC.

- pH Stability : Expose to buffered solutions (pH 2–12) and analyze hydrolytic products (e.g., phosphonic acids) .

Key Metrics :

| Condition | Degradation Pathway | Analysis Method |

|---|---|---|

| High Temp | Thermal decomposition | GC-MS |

| Acidic pH | Hydrolysis | 31P NMR |

Q. What are the environmental implications of this compound release?

- Methodological Answer :

Properties

IUPAC Name |

1-(diethoxyphosphorylmethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O4P/c1-4-9-7-12(8,10-5-2)11-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELDURRTQRGRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60520370 | |

| Record name | Diethyl (ethoxymethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60520370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10419-80-4 | |

| Record name | Diethyl (ethoxymethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60520370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (Ethoxymethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.